molecular formula C16H12O6 B1670712 Diosmetin CAS No. 520-34-3

Diosmetin

Cat. No. B1670712
CAS RN: 520-34-3
M. Wt: 300.26 g/mol
InChI Key: MBNGWHIJMBWFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06025387

Procedure details

Preparation of 3',5,7-trihydroxy-4'-methoxy flavone 3',7-dibenzyloxy-4',5-dimethyl flavone(400 mg, 0.81 mmol) was dissolved in 12 mL of methylenechloride, and 1M of boron trichloride(2.7 mL) was added hereto at temperature of 0~5° C. Then the reaction mixture was stirred for 40 minutes.
Name
3',5,7-trihydroxy-4'-methoxy flavone 3',7-dibenzyloxy-4',5-dimethyl flavone
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC1C=C(C=CC=1C)C1OC2C(C(=O)C=1)=C(C)C=C(OCC1C=CC=CC=1)C=2)C1C=CC=CC=1.[OH:36][C:37]1[CH:38]=[C:39]([CH:53]=[CH:54][C:55]=1[O:56][CH3:57])[C:40]1[O:41][C:42]2[C:47]([C:48](=[O:50])[CH:49]=1)=[C:46]([OH:51])[CH:45]=[C:44]([OH:52])[CH:43]=2.B(Cl)(Cl)Cl>C(Cl)Cl>[OH:36][C:37]1[CH:38]=[C:39]([CH:53]=[CH:54][C:55]=1[O:56][CH3:57])[C:40]1[O:41][C:42]2[C:47]([C:48](=[O:50])[CH:49]=1)=[C:46]([OH:51])[CH:45]=[C:44]([OH:52])[CH:43]=2 |f:0.1|

Inputs

Step One
Name
3',5,7-trihydroxy-4'-methoxy flavone 3',7-dibenzyloxy-4',5-dimethyl flavone
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=2OC3=CC(=CC(=C3C(C2)=O)C)OCC2=CC=CC=C2)C=CC1C.OC=1C=C(C=2OC3=CC(=CC(=C3C(C2)=O)O)O)C=CC1OC
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
OC=1C=C(C=2OC3=CC(=CC(=C3C(C2)=O)O)O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.